Cas no 2113969-52-9 (Ethyl 2-(4-aminooxolan-3-yl)acetate)

Ethyl 2-(4-aminooxolan-3-yl)acetate is a versatile intermediate in organic synthesis, characterized by its reactive amino and ester functional groups. The compound features a tetrahydrofuran (oxolane) ring, enhancing its utility in the construction of complex heterocyclic frameworks. Its bifunctional nature allows for selective modifications, making it valuable in pharmaceutical and agrochemical applications. The ethyl ester group provides stability while remaining amenable to hydrolysis or transesterification. The 4-amino substitution on the oxolane ring offers a handle for further derivatization, facilitating the synthesis of biologically active molecules. This compound is particularly useful in medicinal chemistry for the development of novel therapeutic agents.
Ethyl 2-(4-aminooxolan-3-yl)acetate structure
2113969-52-9 structure
Product name:Ethyl 2-(4-aminooxolan-3-yl)acetate
CAS No:2113969-52-9
MF:C8H15NO3
MW:173.209602594376
CID:5654631
PubChem ID:165893743

Ethyl 2-(4-aminooxolan-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • 2113969-52-9
    • ethyl 2-(4-aminooxolan-3-yl)acetate
    • EN300-27729157
    • Ethyl 2-(4-aminooxolan-3-yl)acetate
    • Inchi: 1S/C8H15NO3/c1-2-12-8(10)3-6-4-11-5-7(6)9/h6-7H,2-5,9H2,1H3
    • InChI Key: BJUYROGYDZWWQP-UHFFFAOYSA-N
    • SMILES: O1CC(C(CC(=O)OCC)C1)N

Computed Properties

  • Exact Mass: 173.10519334g/mol
  • Monoisotopic Mass: 173.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 61.6Ų

Ethyl 2-(4-aminooxolan-3-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27729157-0.1g
ethyl 2-(4-aminooxolan-3-yl)acetate
2113969-52-9 95.0%
0.1g
$741.0 2025-03-19
Enamine
EN300-27729157-1.0g
ethyl 2-(4-aminooxolan-3-yl)acetate
2113969-52-9 95.0%
1.0g
$842.0 2025-03-19
Enamine
EN300-27729157-1g
ethyl 2-(4-aminooxolan-3-yl)acetate
2113969-52-9
1g
$842.0 2023-09-10
Enamine
EN300-27729157-0.25g
ethyl 2-(4-aminooxolan-3-yl)acetate
2113969-52-9 95.0%
0.25g
$774.0 2025-03-19
Enamine
EN300-27729157-2.5g
ethyl 2-(4-aminooxolan-3-yl)acetate
2113969-52-9 95.0%
2.5g
$1650.0 2025-03-19
Enamine
EN300-27729157-5g
ethyl 2-(4-aminooxolan-3-yl)acetate
2113969-52-9
5g
$2443.0 2023-09-10
Enamine
EN300-27729157-0.5g
ethyl 2-(4-aminooxolan-3-yl)acetate
2113969-52-9 95.0%
0.5g
$809.0 2025-03-19
Enamine
EN300-27729157-10.0g
ethyl 2-(4-aminooxolan-3-yl)acetate
2113969-52-9 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-27729157-10g
ethyl 2-(4-aminooxolan-3-yl)acetate
2113969-52-9
10g
$3622.0 2023-09-10
Enamine
EN300-27729157-0.05g
ethyl 2-(4-aminooxolan-3-yl)acetate
2113969-52-9 95.0%
0.05g
$707.0 2025-03-19

Additional information on Ethyl 2-(4-aminooxolan-3-yl)acetate

Recent Advances in the Synthesis and Applications of Ethyl 2-(4-aminooxolan-3-yl)acetate (CAS: 2113969-52-9)

Ethyl 2-(4-aminooxolan-3-yl)acetate (CAS: 2113969-52-9) is a versatile intermediate in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a key building block for the synthesis of biologically active compounds, particularly in the development of novel therapeutics targeting infectious diseases and metabolic disorders. This research brief provides an overview of the latest advancements related to this compound, focusing on its synthesis, pharmacological properties, and applications in drug development.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of Ethyl 2-(4-aminooxolan-3-yl)acetate via a multi-step reaction involving the cyclization of protected amino acids followed by esterification. The researchers optimized the reaction conditions to achieve a high yield (85%) and purity (>98%), making it a scalable process for industrial applications. The compound's structural features, including the amino and ester functional groups, were found to be critical for its reactivity in subsequent derivatization reactions.

In another groundbreaking study, Ethyl 2-(4-aminooxolan-3-yl)acetate was utilized as a precursor for the development of new antiviral agents. Researchers from the University of Cambridge reported its incorporation into a series of nucleoside analogs, which exhibited potent inhibitory activity against RNA viruses, including SARS-CoV-2. The compound's ability to serve as a scaffold for modifications was highlighted as a key advantage, enabling the rapid generation of diverse analogs with improved pharmacokinetic properties.

Further investigations into the pharmacological potential of Ethyl 2-(4-aminooxolan-3-yl)acetate revealed its role in modulating enzyme activity. A 2024 study in Bioorganic & Medicinal Chemistry Letters identified derivatives of this compound as selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes therapy. The researchers attributed the inhibitory activity to the compound's unique stereochemistry and hydrogen-bonding capabilities, which facilitated interactions with the enzyme's active site.

Beyond its therapeutic applications, Ethyl 2-(4-aminooxolan-3-yl)acetate has also garnered attention in the field of chemical biology. A recent publication in ACS Chemical Biology described its use as a fluorescent probe for tracking cellular uptake and distribution. The compound's stability and compatibility with live-cell imaging techniques make it a valuable tool for studying drug delivery mechanisms and intracellular trafficking.

In conclusion, Ethyl 2-(4-aminooxolan-3-yl)acetate (CAS: 2113969-52-9) continues to emerge as a pivotal compound in both drug discovery and chemical biology. Its synthetic accessibility, structural versatility, and broad pharmacological potential underscore its significance in contemporary research. Future studies are expected to explore its applications in additional therapeutic areas, such as oncology and neurodegenerative diseases, further expanding its utility in the biomedical sciences.

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